molecular formula C19H13N3O3 B11074471 Quinoline, 4-(5-benzo[1,3]dioxol-5-yl-[1,2,4]oxadiazol-3-yl)-2-methyl-

Quinoline, 4-(5-benzo[1,3]dioxol-5-yl-[1,2,4]oxadiazol-3-yl)-2-methyl-

Cat. No.: B11074471
M. Wt: 331.3 g/mol
InChI Key: BEEAZBAMUHTULX-UHFFFAOYSA-N
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Description

Quinoline, 4-(5-benzo[1,3]dioxol-5-yl-[1,2,4]oxadiazol-3-yl)-2-methyl- is a complex organic compound that combines the structural features of quinoline, oxadiazole, and benzo[1,3]dioxole

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Quinoline, 4-(5-benzo[1,3]dioxol-5-yl-[1,2,4]oxadiazol-3-yl)-2-methyl- typically involves multi-step reactions starting from readily available precursors. One common method includes the following steps:

    Formation of the Oxadiazole Ring: This can be achieved by cyclization of a suitable hydrazide with a carboxylic acid derivative under dehydrating conditions.

    Attachment of the Benzo[1,3]dioxole Moiety: This step often involves a palladium-catalyzed cross-coupling reaction, such as Suzuki or Heck coupling, to attach the benzo[1,3]dioxole group to the oxadiazole ring.

    Quinoline Synthesis: The quinoline ring can be synthesized via a Skraup reaction, which involves the condensation of aniline with glycerol and an oxidizing agent in the presence of an acid catalyst.

    Final Coupling: The final step involves coupling the quinoline derivative with the oxadiazole intermediate under appropriate conditions to form the target compound.

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes but optimized for large-scale synthesis. This includes the use of continuous flow reactors for better control of reaction conditions and yields, as well as the use of more efficient catalysts and solvents to minimize waste and reduce costs.

Chemical Reactions Analysis

Types of Reactions

Quinoline, 4-(5-benzo[1,3]dioxol-5-yl-[1,2,4]oxadiazol-3-yl)-2-methyl- can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of quinoline N-oxide derivatives.

    Reduction: Reduction reactions can be performed using hydrogenation catalysts such as palladium on carbon, resulting in the reduction of the oxadiazole ring to an amine.

    Substitution: Electrophilic substitution reactions can occur on the quinoline ring, particularly at the 2- and 4-positions, using reagents like halogens or nitro groups.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Hydrogen gas with palladium on carbon catalyst.

    Substitution: Halogens (e.g., chlorine, bromine) in the presence of a Lewis acid catalyst.

Major Products

    Oxidation: Quinoline N-oxide derivatives.

    Reduction: Amino derivatives of the oxadiazole ring.

    Substitution: Halogenated or nitro-substituted quinoline derivatives.

Scientific Research Applications

Chemistry

In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of various chemical reactions and mechanisms.

Biology

In biological research, Quinoline, 4-(5-benzo[1,3]dioxol-5-yl-[1,2,4]oxadiazol-3-yl)-2-methyl- is studied for its potential as an antimicrobial and anticancer agent. Its ability to interact with biological macromolecules makes it a candidate for drug development.

Medicine

In medicinal chemistry, this compound is investigated for its potential therapeutic effects. Studies have shown that derivatives of this compound exhibit significant anticancer activity by inducing apoptosis in cancer cells .

Industry

In the industrial sector, this compound can be used in the development of new materials with specific properties, such as fluorescence or conductivity, due to its unique electronic structure.

Mechanism of Action

The mechanism of action of Quinoline, 4-(5-benzo[1,3]dioxol-5-yl-[1,2,4]oxadiazol-3-yl)-2-methyl- involves its interaction with cellular targets such as DNA and proteins. The compound can intercalate into DNA, disrupting replication and transcription processes, leading to cell cycle arrest and apoptosis. Additionally, it can inhibit key enzymes involved in cell proliferation and survival pathways.

Comparison with Similar Compounds

Similar Compounds

    Quinoline Derivatives: Compounds like 2-methylquinoline and 4-chloroquinoline share the quinoline core structure but differ in their substituents.

    Oxadiazole Derivatives: Compounds such as 1,2,4-oxadiazole and 1,3,4-oxadiazole have similar ring structures but differ in their substitution patterns.

    Benzo[1,3]dioxole Derivatives: Compounds like piperonyl and safrole contain the benzo[1,3]dioxole moiety but differ in their functional groups.

Uniqueness

Quinoline, 4-(5-benzo[1,3]dioxol-5-yl-[1,2,4]oxadiazol-3-yl)-2-methyl- is unique due to its combination of three distinct structural motifs: quinoline, oxadiazole, and benzo[1,3]dioxole. This unique structure imparts specific chemical and biological properties that are not observed in simpler analogs, making it a valuable compound for research and development.

Properties

Molecular Formula

C19H13N3O3

Molecular Weight

331.3 g/mol

IUPAC Name

5-(1,3-benzodioxol-5-yl)-3-(2-methylquinolin-4-yl)-1,2,4-oxadiazole

InChI

InChI=1S/C19H13N3O3/c1-11-8-14(13-4-2-3-5-15(13)20-11)18-21-19(25-22-18)12-6-7-16-17(9-12)24-10-23-16/h2-9H,10H2,1H3

InChI Key

BEEAZBAMUHTULX-UHFFFAOYSA-N

Canonical SMILES

CC1=NC2=CC=CC=C2C(=C1)C3=NOC(=N3)C4=CC5=C(C=C4)OCO5

Origin of Product

United States

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